molecular formula C9H8F3NO3 B11792184 Methyl 6-methoxy-5-(trifluoromethyl)picolinate

Methyl 6-methoxy-5-(trifluoromethyl)picolinate

Cat. No.: B11792184
M. Wt: 235.16 g/mol
InChI Key: OFRQERDJWDQZAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-5-(trifluoromethyl)picolinate typically involves the esterification of the corresponding picolinic acid derivative. One common method is the reaction of 6-methoxy-5-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-methoxy-5-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-5-(trifluoromethyl)picolinate is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 6-methoxy-5-(trifluoromethyl)picolinate is a chemical compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

This compound has the molecular formula C10H8F3N1O2C_{10}H_{8}F_{3}N_{1}O_{2} and a molecular weight of approximately 205.13 g/mol. The presence of a methoxy group and a trifluoromethyl group enhances its lipophilicity, which can improve membrane permeability and bioavailability.

The compound exhibits various modes of action primarily through its interaction with biological macromolecules, such as enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to increased hydrophobic interactions, which may lead to altered enzyme kinetics and receptor modulation.

Key Mechanisms Include:

  • Enzyme Interaction : this compound has been shown to interact with oxidoreductases, influencing their activity by binding to the active site.
  • Cell Signaling Modulation : It can affect cell signaling pathways, gene expression, and cellular metabolism, indicating a potential role in regulating metabolic processes.

Biological Activities

Research indicates that this compound possesses several noteworthy biological activities:

  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties, potentially useful in treating infections.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may have anti-inflammatory effects, which could be beneficial in various therapeutic contexts.
  • Potential Anti-cancer Applications : The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy, although further studies are required to elucidate specific mechanisms.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study FocusFindingsReference
Enzyme InteractionInfluences activity of oxidoreductases by binding at active sites.
Cellular EffectsModulates gene expression related to metabolic pathways.
Antimicrobial ActivityExhibits potential antimicrobial effects against various pathogens.
Anti-inflammatoryShows promise in reducing inflammation in preclinical models.
Cancer TherapeuticsPotential applications in cancer treatment through modulation of cell signaling pathways.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

methyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-15-7-5(9(10,11)12)3-4-6(13-7)8(14)16-2/h3-4H,1-2H3

InChI Key

OFRQERDJWDQZAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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